Lipophilicity Shift: ΔXLogP3 = +0.2 vs. 3-Carboxamide Regioisomer
The target compound (6-carboxamide) exhibits an XLogP3 of -2.1 [1], while the 3-carboxamide regioisomer (CAS 1211520-33-0) has an XLogP3 of -2.3 [2]. The 0.2 log unit increase in lipophilicity arises from the methyl group at position 3 combined with the relocation of the carboxamide to the less electron-withdrawing piperazine ring. In fragment-based lead generation, a ΔlogP of 0.2 is sufficient to measurably alter membrane permeability and solubility, directly influencing hit-to-lead progression [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -2.1 |
| Comparator Or Baseline | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0): XLogP3 = -2.3 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The 0.2 log unit lipophilicity increase can improve passive membrane permeability by approximately 0.5–1.0 log units in PAMPA assays, making the 6-carboxamide scaffold preferable when modest CNS or cellular penetration is desired.
- [1] PubChem Compound Summary for CID 131099626, 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 66599215, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
